Muramyl Dipeptide

Description

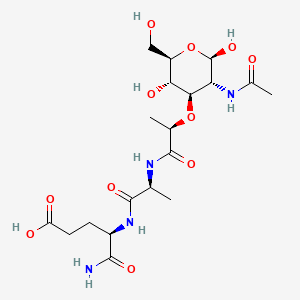

Structure

2D Structure

3D Structure

Properties

CAS No. |

87420-48-2 |

|---|---|

Molecular Formula |

C19H32N4O11 |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19+/m0/s1 |

InChI Key |

BSOQXXWZTUDTEL-ZUYCGGNHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Other CAS No. |

53678-77-6 |

Synonyms |

Acetylmuramyl Alanyl Isoglutamine Acetylmuramyl-Alanyl-Isoglutamine Alanyl Isoglutamine, Acetylmuramyl Dipeptide, Muramyl Isoglutamine, Acetylmuramyl Alanyl Mur NAc L Ala D isoGln Mur-NAc-L-Ala-D-isoGln Muramyl Dipeptide N Acetyl Muramyl L Alanyl D Glutamic alpha Amide N Acetylmuramyl L Alanyl D Isoglutamine N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide N-Acetylmuramyl-L-Alanyl-D-Isoglutamine |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Muramyl Dipeptide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the origin of muramyl dipeptide (MDP), a cornerstone of innate immunity research. From its initial discovery as the minimal active component of Freund's Complete Adjuvant (FCA) to its chemical synthesis and the elucidation of its signaling pathway through the intracellular receptor NOD2, this document offers a comprehensive overview for researchers and professionals in immunology and drug development. Detailed experimental protocols from seminal studies, quantitative data on its biological activity, and visualizations of key pathways are presented to facilitate a deeper understanding of this pivotal immunomodulator.

Introduction

This compound (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a peptidoglycan constituent found in the cell walls of both Gram-positive and Gram-negative bacteria.[1] Its discovery in 1974 marked a significant milestone in immunology, identifying for the first time the minimal structural motif responsible for the powerful adjuvant effects of mycobacteria.[1] This finding not only demystified the activity of Freund's Complete Adjuvant but also opened new avenues for the rational design of synthetic adjuvants and immunomodulatory drugs. This guide delves into the historical context of its discovery, the pioneering experimental work that defined its structure and function, and the subsequent research that has cemented its importance in our understanding of innate immunity.

The Discovery of this compound

The quest to identify the active component of Freund's Complete Adjuvant (FCA), a water-in-oil emulsion containing heat-killed mycobacteria, led to the discovery of this compound. For decades, the potent immunostimulatory properties of FCA were known, but the precise molecular entity responsible remained elusive.

The Seminal Work of Lederer and Colleagues

Experimental Approach to Identification

The researchers employed a systematic approach to fractionate and identify the active component from Mycobacterium smegmatis.

Experimental Protocol: Isolation and Purification of the Active Peptidoglycan Fragment

-

Bacterial Cell Wall Preparation: Mycobacterium smegmatis cells were delipidated, and the cell walls were prepared by mechanical disruption followed by differential centrifugation.

-

Enzymatic Digestion: The purified cell walls were subjected to enzymatic digestion with lysozyme to break down the peptidoglycan into smaller, soluble fragments.

-

Fractionation: The resulting mixture of glycopeptides was fractionated using gel filtration chromatography on Sephadex G-50 and G-25 columns.

-

Further Purification: Active fractions were further purified by ion-exchange chromatography on DEAE-cellulose.

-

Structural Analysis: The purified active fragment was subjected to amino acid analysis, carbohydrate analysis, and mass spectrometry to determine its chemical structure.

This rigorous process led to the identification of N-acetylmuramyl-L-alanyl-D-isoglutamine as the smallest active unit.

The First Chemical Synthesis of this compound

Following its structural elucidation, the definitive proof of MDP's activity came from its chemical synthesis. In 1975, C. Merser and colleagues, also from Lederer's group, in collaboration with P. Sinaÿ's laboratory, reported the first total synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine. This achievement confirmed that the synthetic molecule possessed the same adjuvant activity as the natural product, paving the way for the synthesis of numerous analogs for structure-activity relationship studies.

Experimental Protocol: First Chemical Synthesis of this compound

The synthesis was a multi-step process starting from D-glucosamine. Key steps included:

-

Protection of Functional Groups: Selective protection of the amino and hydroxyl groups of D-glucosamine.

-

Introduction of the Lactyl Moiety: Etherification of the C3 hydroxyl group with L-2-chloropropionic acid to introduce the D-lactyl group, forming the muramic acid backbone.

-

Peptide Coupling: Stepwise coupling of L-alanine and then D-isoglutamine to the carboxyl group of the muramic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Deprotection: Removal of the protecting groups to yield the final product, N-acetylmuramyl-L-alanyl-D-isoglutamine.

This synthetic route provided a scalable method for producing MDP and its derivatives for further immunological studies.

Biological Activity and Quantitative Assessment

The primary biological activity of MDP is its ability to act as an adjuvant, enhancing the immune response to a co-administered antigen. The original studies and subsequent work quantified this activity using various assays.

Adjuvant Activity in Guinea Pigs

A classic method to assess adjuvant activity involves sensitizing guinea pigs with an antigen, such as ovalbumin, in the presence and absence of the adjuvant and then challenging them to measure the immune response.

Experimental Protocol: Delayed-Type Hypersensitivity (DTH) Assay in Guinea Pigs

-

Sensitization: Hartley guinea pigs were injected in the footpad with 100 µg of ovalbumin dissolved in saline, either alone or emulsified in incomplete Freund's adjuvant (IFA) containing varying doses of synthetic MDP.

-

Challenge: Two weeks after sensitization, the animals were challenged by an intradermal injection of 10 µg of ovalbumin in the flank.

-

Measurement of DTH Response: The diameter of the skin induration at the challenge site was measured at 24 and 48 hours.

Quantitative Data on Adjuvant Activity

The following table summarizes the adjuvant activity of synthetic MDP from early studies.

| Adjuvant | Antigen | Animal Model | Dose of MDP | Endpoint Measured | Result |

| MDP in IFA | Ovalbumin | Guinea Pig | 50 µg | Skin Induration (DTH) | Significant increase in DTH response compared to ovalbumin alone |

| MDP in Saline | Ovalbumin | Guinea Pig | 100 µg | Antibody Titer (PCA) | Significant increase in precipitating antibody titers |

The Molecular Mechanism of Action: NOD2 Signaling

For decades after its discovery, the precise cellular receptor for MDP remained unknown. It was not until the early 2000s that Nucleotide-binding Oligomerization Domain 2 (NOD2), an intracellular pattern recognition receptor, was identified as the sensor for MDP.[1]

The NOD2 Signaling Pathway

Upon entering the cytoplasm, MDP binds to the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK).[2][3] The interaction between NOD2 and RIP2 is mediated by their respective caspase activation and recruitment domains (CARD). This leads to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.

Diagram of the NOD2 Signaling Pathway

Caption: The NOD2 signaling pathway initiated by this compound.

Conclusion

The discovery of this compound represents a paradigm shift in our understanding of innate immunity and adjuvanticity. From its humble origins as an enigmatic component of a bacterial brew to its well-defined role as a potent activator of a specific intracellular receptor, the story of MDP is a testament to the power of reductionist biochemistry in unraveling complex biological phenomena. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to build upon this foundational knowledge in the ongoing development of novel immunomodulators and vaccine adjuvants. The elucidation of the NOD2 signaling pathway has not only provided a molecular basis for MDP's activity but has also opened up new therapeutic targets for a range of inflammatory diseases and cancers.

References

The Discovery and History of Muramyl Dipeptide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to Muramyl Dipeptide (MDP). From its identification as the minimal active component of Freund's Complete Adjuvant to the elucidation of its role as a key activator of the innate immune system through the NOD2 signaling pathway, this document details the pivotal experiments, presents key quantitative data, and outlines the methodologies that have shaped our understanding of this immunomodulatory molecule. This guide is intended to serve as a detailed resource for researchers and professionals in immunology and drug development, offering in-depth insights into the foundational science of MDP and its derivatives.

Introduction: The Quest for a Synthetic Adjuvant

The history of immunology is intertwined with the search for potent adjuvants—substances that can enhance the immune response to an antigen. For decades, Freund's Complete Adjuvant (FCA), a water-in-oil emulsion containing heat-killed Mycobacterium, was the gold standard for inducing robust and lasting immunity in experimental settings. However, its potent inflammatory side effects, including the formation of sterile abscesses and granulomas, rendered it unsuitable for human use. This limitation spurred a decades-long quest to identify the specific components of Mycobacterium responsible for its powerful adjuvant activity, with the goal of synthesizing a minimalist, effective, and less toxic alternative.

This endeavor culminated in 1974 with the groundbreaking discovery of this compound (N-acetylmuramyl-L-alanyl-D-isoglutamine), or MDP.[1] It was identified as the smallest, essential, and biologically active component of bacterial cell wall peptidoglycan capable of replicating the adjuvant effects of FCA.[2] This discovery was a watershed moment, shifting the focus from complex biological extracts to chemically defined synthetic molecules and paving the way for a new era of rational vaccine design and immunotherapy.

The Discovery and Synthesis of this compound

The journey to isolating and identifying MDP was a collaborative effort involving researchers across the globe. Scientists in Japan, France, and Russia independently pursued the immunoadjuvant properties of bacterial cell wall components.[3] Through systematic fractionation and biological testing of mycobacterial cell walls, it was determined that the minimal structure required for adjuvant activity was N-acetylmuramyl-L-alanyl-D-isoglutamine.[2]

The chemical synthesis of MDP was a critical prerequisite for its detailed biological characterization, allowing for the production of a pure, well-defined compound free from other bacterial contaminants. The first synthesis of the N-acetylmuramic acid component was reported in 1963.[1] The complete synthesis of MDP involves the coupling of three key subunits: N-acetyl-D-glucosamine, lactic acid (or its equivalent), and the dipeptide L-alanyl-D-isoglutamine.

General Synthesis Scheme

While numerous variations exist, a general synthetic approach for MDP is outlined below. This multi-step process involves the protection of reactive groups, coupling of the sugar and peptide moieties, and subsequent deprotection to yield the final product.

Biological Activities of this compound

MDP exhibits a wide range of biological activities, primarily centered on its ability to stimulate the innate and adaptive immune systems.

Adjuvant Activity

The most well-characterized property of MDP is its adjuvant effect. When co-administered with an antigen, MDP significantly enhances both humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses.

Key Experimental Findings:

-

Humoral Response: Studies in mice have demonstrated that MDP can significantly increase antibody titers against various antigens, including hen egg-white lysozyme and human serum albumin. The magnitude of this effect is dose-dependent.

-

Cellular Response: MDP promotes the induction of delayed-type hypersensitivity (DTH) responses, a hallmark of T-cell-mediated immunity.

Table 1: Adjuvant Effect of MDP and its Derivatives on Antibody Response

| Adjuvant | Antigen | Animal Model | Dose | Primary Antibody Titer (log2) | Secondary Antibody Titer (log2) | Reference |

| None | B-1 Vaccine | Mice | - | < 2 | 4 | |

| B30-MDP | B-1 Vaccine | Mice | 100 µg | 4 | 8 | |

| MDP-Lys(L18) | B-1 Vaccine | Mice | 100 µg | 4 | 8 |

Pyrogenicity

A significant drawback of MDP for clinical applications is its pyrogenic activity, meaning it can induce fever. This effect is mediated by the release of endogenous pyrogens, such as interleukin-1 (IL-1), from macrophages and other immune cells.

Key Experimental Findings:

-

Dose-Dependent Fever: Intravenous administration of MDP to rabbits induces a biphasic fever in a dose-dependent manner.

-

Structure-Activity Relationship: The pyrogenicity of MDP is highly dependent on its chemical structure. Certain modifications, such as esterification of the carboxyl group of D-isoglutamine, can significantly reduce or abolish this pyrogenic effect while retaining adjuvant activity.

Table 2: Pyrogenic Activity of MDP and its Analogs in Rabbits

| Compound | Dose (µg/kg) | Maximum Temperature Increase (°C ± SEM) | Fever Index (°C·hr ± SEM) | Reference |

| Saline | - | 0.1 ± 0.1 | 0.2 ± 0.2 | |

| MDP | 100 | 1.2 ± 0.1 | 3.5 ± 0.3 | |

| MDPA | 1000 | 0.9 ± 0.1 | 2.1 ± 0.3 | |

| MDPA-DME | 1000 | 0.8 ± 0.1 | 1.8 ± 0.4 |

MDPA: N-acetylmuramyl-L-alanine-D-glutamic acid; MDPA-DME: Dimethyl ester of MDPA

Macrophage Activation and Cytokine Production

MDP is a potent activator of macrophages, leading to a cascade of downstream effects, including phagocytosis, antigen presentation, and the production of a variety of pro-inflammatory cytokines.

Key Experimental Findings:

-

Cytokine Release: In vitro stimulation of macrophages with MDP induces the secretion of key cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

-

Synergistic Effects: MDP can act synergistically with other microbial components, such as lipopolysaccharide (LPS), to enhance cytokine production.

Table 3: In Vitro Cytokine Production by Human Monocytes Stimulated with MDP

| Stimulus | Concentration | IL-1β (pg/mL ± SEM) | TNF-α (pg/mL ± SEM) | IL-6 (pg/mL ± SEM) | Reference |

| Medium | - | < 20 | < 20 | < 20 | |

| syn-MDP | 1 µg/mL | 150 ± 50 | 250 ± 100 | 800 ± 200 | |

| mLEP-MDP(NH2) | 1 µg/mL | 200 ± 75 | 300 ± 120 | 1000 ± 250 | |

| mLEP-MDP | 1 µg/mL | 180 ± 60 | 280 ± 110 | 900 ± 220 |

syn-MDP: synthetic MDP; mLEP-MDP: MDP from M. leprae

Mechanism of Action: The NOD2 Signaling Pathway

A major breakthrough in understanding how MDP exerts its effects came with the discovery of its intracellular receptor, the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is a member of the NOD-like receptor (NLR) family of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system's ability to detect microbial components.

The link between NOD2 and MDP was first suggested by genetic studies that identified mutations in the NOD2 gene as a major risk factor for Crohn's disease, an inflammatory bowel disease. Subsequent research demonstrated that cells from individuals with these mutations were hyporesponsive to MDP.

The canonical signaling pathway initiated by MDP binding to NOD2 is as follows:

-

Recognition: MDP enters the cytoplasm of the cell and binds to the leucine-rich repeat (LRR) domain of NOD2.

-

Oligomerization: This binding induces a conformational change in NOD2, leading to its oligomerization.

-

RICK Recruitment: The caspase recruitment domain (CARD) of NOD2 recruits the serine-threonine kinase RIPK2 (also known as RICK).

-

Signal Transduction: RIPK2 is activated and initiates downstream signaling cascades, including the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).

-

Gene Expression: Activated NF-κB and MAPKs translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that were fundamental to the discovery and characterization of MDP.

Synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP)

This protocol is a generalized representation based on early synthetic methods.

-

Preparation of Protected Muramic Acid:

-

Start with commercially available N-acetyl-D-glucosamine.

-

Protect the hydroxyl groups at the 4 and 6 positions, often by forming a benzylidene acetal.

-

Protect the anomeric hydroxyl group, for example, as a benzyl glycoside.

-

Alkylate the 3-hydroxyl group with a lactylating agent (e.g., L-2-chloropropionic acid) in the presence of a strong base (e.g., sodium hydride) to introduce the lactyl moiety.

-

Saponify the resulting ester to yield the protected muramic acid.

-

-

Synthesis of the Dipeptide:

-

Protect the amino group of L-alanine (e.g., with a Boc or Z group).

-

Protect the carboxyl groups of D-isoglutamine (e.g., as benzyl esters).

-

Couple the protected L-alanine and D-isoglutamine using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).

-

Selectively deprotect the amino group of the dipeptide.

-

-

Coupling and Deprotection:

-

Couple the protected muramic acid with the deprotected dipeptide using peptide coupling reagents.

-

Perform global deprotection to remove all protecting groups. This is typically achieved by catalytic hydrogenation (e.g., using Pd/C) to cleave benzyl and Z groups.

-

-

Purification:

-

Purify the final MDP product using techniques such as column chromatography (e.g., silica gel or ion-exchange) and/or recrystallization.

-

Characterize the product by NMR, mass spectrometry, and optical rotation to confirm its structure and purity.

-

In Vivo Adjuvant Activity Assay in Mice

This protocol outlines a typical experiment to assess the adjuvant effect of MDP on the antibody response to a model antigen.

Rabbit Pyrogen Test

This protocol is based on the standard pharmacopeial method for detecting pyrogens.

-

Animal Preparation:

-

Use healthy, mature rabbits of either sex, weighing not less than 1.5 kg.

-

House the rabbits individually in a quiet, temperature-controlled environment (20 ± 3°C) for at least one week before the test.

-

Withhold food overnight and during the test, but allow access to water.

-

-

Temperature Measurement:

-

Use a clinical thermometer or a calibrated thermistor probe inserted into the rectum to a depth of not less than 7.5 cm.

-

Record the "control temperature" for each rabbit, which is the baseline temperature recorded before injection.

-

-

Injection:

-

Warm the test solution (MDP dissolved in pyrogen-free saline) to approximately 37°C.

-

Inject the solution slowly (over a period not exceeding 10 minutes) into the marginal ear vein of each of three rabbits. The volume should be between 0.5 mL and 10 mL per kg of body weight.

-

-

Post-Injection Monitoring:

-

Record the temperature of each rabbit at 30-minute intervals for 3 hours after the injection.

-

-

Interpretation:

-

The test is considered positive if the sum of the temperature rises of the three rabbits exceeds a specified value (e.g., 1.15°C for some pharmacopeias). An individual rabbit's temperature rise is the difference between the highest recorded temperature post-injection and its control temperature.

-

In Vitro Macrophage Stimulation and Cytokine Measurement

This protocol describes the stimulation of macrophages with MDP to measure cytokine production.

-

Macrophage Isolation:

-

Isolate primary macrophages from a suitable source, such as mouse peritoneal exudate cells (elicited by thioglycollate injection) or human peripheral blood mononuclear cells (PBMCs).

-

For PBMCs, isolate monocytes by density gradient centrifugation (e.g., using Ficoll-Paque) followed by adherence to plastic tissue culture plates. Differentiate monocytes into macrophages by culturing for 5-7 days in the presence of M-CSF.

-

-

Cell Culture and Stimulation:

-

Plate the macrophages at a defined density (e.g., 1 x 10^6 cells/mL) in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).

-

Add MDP at various concentrations to the cell cultures. Include a negative control (medium alone) and a positive control (e.g., LPS).

-

Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for a specified period (e.g., 24 hours).

-

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the culture plates to pellet the cells and collect the supernatants.

-

Measure the concentration of cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatants using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate dose-response curves for MDP-induced cytokine production. Compare the results to the negative and positive controls.

-

The Identification of NOD2 as the MDP Receptor: An Experimental Workflow

The definitive identification of NOD2 as the intracellular receptor for MDP involved a convergence of evidence from genetics, molecular biology, and immunology.

Conclusion and Future Directions

The discovery of this compound represents a landmark achievement in immunology, providing a chemically defined molecule that unlocked the secrets of bacterial adjuvant activity. The subsequent identification of NOD2 as its intracellular receptor has profoundly advanced our understanding of innate immunity and its role in host defense and inflammatory diseases. The journey from the complex mixture of Freund's Complete Adjuvant to the specific molecular interaction of MDP and NOD2 exemplifies the power of reductionist biochemistry and molecular biology in dissecting complex biological phenomena.

Current and future research continues to build on this foundation, with a focus on:

-

Developing Novel MDP Analogs: Synthesizing new derivatives with improved therapeutic indices, such as enhanced adjuvant activity and reduced pyrogenicity, for use in vaccines and cancer immunotherapy.

-

Targeting the NOD2 Pathway: Designing small molecule agonists and antagonists of the NOD2 pathway for the treatment of inflammatory diseases like Crohn's disease and for modulating immune responses in various clinical settings.

-

Understanding NOD2 in Disease: Further elucidating the complex role of NOD2 in a range of diseases, from infectious and inflammatory conditions to cancer, to identify new therapeutic opportunities.

The legacy of MDP discovery continues to inspire the development of next-generation immunomodulators, promising more effective and safer treatments for a wide array of human diseases.

References

Muramyl Dipeptide: A Technical Guide to Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramyl dipeptide (MDP), chemically known as N-acetylmuramyl-L-alanyl-D-isoglutamine, is the smallest, synthetically reproducible, immunologically active component of peptidoglycan, a major constituent of bacterial cell walls.[1][2] It is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2), playing a crucial role in the innate immune response to bacterial pathogens.[3][4] This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of this compound, tailored for researchers and professionals in the fields of immunology and drug development.

Structure and Chemical Properties

This compound is a glycopeptide composed of an N-acetylmuramic acid (MurNAc) sugar moiety linked to a dipeptide consisting of L-alanine and D-isoglutamine.[2]

Chemical Structure:

The chemical structure of this compound is N-acetyl-β-D-muramoyl-L-alanyl-D-isoglutamine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while a predicted boiling point is available, an experimentally determined melting point and specific pKa values are not readily found in the reviewed literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₂N₄O₁₁ | |

| Molecular Weight | 492.48 g/mol | |

| IUPAC Name | (4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |

| CAS Number | 53678-77-6 | |

| Appearance | White solid | |

| Boiling Point | 1071.8±65.0 °C (Predicted) | |

| Solubility | Water: 10 mg/mL, 20 mg/mL, 40 mg/mL, up to 100 mM. DMSO: 50 mg/mL. | |

| Stability | Stable in aqueous solution at pH 4-4.5. Degrades via hydrolysis of the dipeptide side chain. Hygroscopic. | |

| Optical Rotation | [α]D²⁵ +44° (acetic acid) |

Biological Activity and Signaling Pathways

This compound is a potent activator of the innate immune system, primarily through its interaction with the cytosolic receptor NOD2. This interaction triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines and other immune mediators.

NOD2 Signaling Pathway

The binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to the recruitment of the serine/threonine kinase RIP2 (Receptor-Interacting Protein 2), also known as RICK. This interaction, mediated by their respective CARD (Caspase Activation and Recruitment Domain) domains, is a critical step in the signaling pathway. Activated RIP2 undergoes ubiquitination and subsequently activates the TAK1 (Transforming growth factor-β-Activated Kinase 1) complex, which in turn activates both the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The signaling is negatively regulated by proteins like Erbin, which can inhibit the interaction between NOD2 and RIP2.

References

Muramyl Dipeptide (MDP): A Technical Guide to its Mechanism of Action in Innate Immunity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, represents the minimal bioactive motif of peptidoglycan (PGN), a fundamental component of nearly all bacterial cell walls.[1] First identified as the active component in Freund's complete adjuvant, MDP is a potent immunomodulator that serves as a key pathogen-associated molecular pattern (PAMP) for the host's innate immune system.[1][2] It is primarily recognized by the cytosolic pattern recognition receptor (PRR), Nucleotide-binding Oligomerization Domain 2 (NOD2).[1][2] This interaction triggers a cascade of intracellular signaling events, culminating in the activation of critical transcription factors like NF-κB and AP-1, the assembly of inflammasomes, and the production of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. Understanding the precise mechanisms of MDP action is crucial for leveraging its potent adjuvant properties in vaccine development and for designing novel therapeutics targeting inflammatory disorders and cancer. This guide provides an in-depth examination of the molecular pathways governed by MDP, presents quantitative data on its effects, details key experimental protocols, and visualizes the core signaling networks.

The Core Mechanism: From Recognition to Response

The action of MDP begins with its entry into the host cell's cytoplasm, where it engages with its primary receptor, NOD2. This recognition event is the critical initiator of the downstream inflammatory cascade.

Cellular Entry and Recognition by NOD2

For MDP to be recognized, it must first be delivered intracellularly. This can occur through various mechanisms, including phagocytosis of whole bacteria, cellular endocytosis, or uptake via transmembrane channels like the peptide transporter PepT1.

Once in the cytosol, MDP directly binds to the C-terminal leucine-rich repeat (LRR) domain of NOD2. This binding is stereospecific to the L-D isomer of MDP. The interaction induces a conformational change in NOD2, relieving its auto-inhibited state and exposing its central nucleotide-binding domain (NBD or NACHT). This allows for ATP binding and subsequent oligomerization of the NOD2 protein, forming a signaling platform often referred to as the "nodosome".

The Canonical NOD2 Signaling Pathway

The oligomerized NOD2 platform serves as a scaffold to recruit downstream signaling components. The primary and essential adaptor protein is the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), which is recruited via homophilic interactions between the CARD domains of NOD2 and RIPK2.

Upon recruitment, RIPK2 is activated and undergoes poly-ubiquitination, a critical step for signal propagation. Ubiquitinated RIPK2 then recruits the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which in turn activates two major downstream pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

NF-κB Activation: The TAK1 complex phosphorylates the IKK (IκB kinase) complex. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides.

-

MAPK Activation: The TAK1 complex also activates the MAPK cascades, including ERK, p38, and JNK. These kinases phosphorylate and activate other transcription factors, such as AP-1, which work in concert with NF-κB to drive the inflammatory gene expression program.

Inflammasome Activation

In addition to the canonical NF-κB and MAPK pathways, MDP is a known activator of inflammasomes, which are cytosolic multi-protein complexes responsible for the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18.

The potent adjuvant activity of MDP is linked to its ability to activate the NLRP3 inflammasome. Studies also suggest a role for the NLRP1 inflammasome. Inflammasome activation leads to the proximity-induced auto-cleavage and activation of Caspase-1. Active Caspase-1 then cleaves the precursor forms of IL-1β and IL-18 (pro-IL-1β and pro-IL-18) into their mature, secretable forms. Notably, the transcription of pro-IL-1β is itself an NF-κB-dependent process, highlighting a synergy between the canonical NOD2 pathway (Signal 1) and inflammasome activation (Signal 2).

Quantitative Data on MDP-Induced Responses

The cellular response to MDP is dose-dependent. The following tables summarize quantitative data from published studies on cytokine production induced by MDP in various human cell types.

Table 1: MDP-Induced Cytokine Production in Human Monocyte-Derived Macrophages (MDM)

| Cytokine | MDP Concentration | Mean Secreted Level (pg/mL) ± SEM | Cell Type | Time Point | Source |

| TNF-α | 10 µg/mL | ~1200 | Human MDM | 24 hours | |

| IL-6 | 10 µg/mL | ~15000 | Human MDM | 24 hours | |

| IL-8 | 10 µg/mL | ~30000 | Human MDM | 24 hours | |

| IL-1β | 10 µg/mL | ~250 | Human MDM | 24 hours |

Note: Data are estimated from graphical representations in the cited literature and represent approximate values for illustrative purposes.

Table 2: Synergistic Cytokine Production with TLR Ligands in Human Dendritic Cells (DCs)

| Cytokine | Stimulus | Mean Secreted Level (pg/mL) ± SEM | Cell Type | Time Point | Source |

| IL-12p40 | MDP (10 µg/mL) | ~100 | Human monocyte-derived DCs | 24 hours | |

| IL-12p40 | LPS (100 ng/mL) | ~12000 | Human monocyte-derived DCs | 24 hours | |

| IL-12p40 | MDP + LPS | ~25000 | Human monocyte-derived DCs | 24 hours | |

| TNF-α | MDP (10 µg/mL) | Not significant | Human monocyte-derived DCs | 24 hours | |

| TNF-α | LPS (100 ng/mL) | ~2000 | Human monocyte-derived DCs | 24 hours | |

| TNF-α | MDP + LPS | ~4000 | Human monocyte-derived DCs | 24 hours |

Note: Data are estimated from graphical representations in the cited literature. MDP demonstrates a strong synergistic effect with TLR ligands like LPS.

Key Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are synthesized protocols for common experiments used to investigate the effects of MDP.

Protocol: In Vitro Stimulation of Human PBMCs for Cytokine Analysis

This protocol outlines the steps to measure cytokine production from primary human immune cells in response to MDP stimulation.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

- Collect whole blood from healthy donors in heparinized tubes.

- Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

- Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- Carefully aspirate the upper plasma layer and collect the "buffy coat" layer containing PBMCs.

- Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.

- Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

- Count cells using a hemocytometer and assess viability with trypan blue exclusion.

2. Cell Culture and Stimulation:

- Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

- Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate.

- Prepare stock solutions of MDP (e.g., 1 mg/mL in sterile water or PBS). Further dilute in culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10 µg/mL).

- Add the diluted MDP or vehicle control (medium) to the appropriate wells. For synergy experiments, co-stimulate with a TLR ligand like LPS (e.g., 100 ng/mL).

- Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

3. Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay):

- After incubation, centrifuge the culture plate at 500 x g for 10 minutes to pellet the cells.

- Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

- Use commercial ELISA kits for specific cytokines of interest (e.g., human TNF-α, IL-6, IL-1β).

- Follow the manufacturer's instructions precisely. This typically involves:

- Coating a 96-well plate with a capture antibody.

- Blocking non-specific binding sites.

- Adding standards and collected supernatants to the wells.

- Incubating with a detection antibody, often conjugated to an enzyme like HRP.

- Adding a substrate that produces a colorimetric signal.

- Stopping the reaction and reading the absorbance at the appropriate wavelength using a microplate reader.

- Calculate cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

node [

style = "filled";

shape = "box";

fontname = "Arial";

fontsize = 10;

penwidth = 1.5;

fillcolor = "#FFFFFF";

fontcolor = "#202124";

];

edge [

arrowhead = "normal";

penwidth = 1.5;

color = "#202124";

];

start [label="Collect Whole Blood", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

ficoll [label="Isolate PBMCs via\nFicoll Gradient", shape=box];

wash [label="Wash and Count Cells", shape=box];

plate [label="Plate Cells\n(1x10^6 cells/well)", shape=box];

stimulate [label="Stimulate with MDP\n(± other ligands)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

incubate [label="Incubate 24-48h\nat 37°C, 5% CO2", shape=box];

collect [label="Collect Supernatant", shape=box];

elisa [label="Perform Cytokine ELISA", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyze [label="Analyze Data", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> ficoll;

ficoll -> wash;

wash -> plate;

plate -> stimulate;

stimulate -> incubate;

incubate -> collect;

collect -> elisa;

elisa -> analyze;

}

Protocol: NOD2 Reporter Assay in HEK293T Cells

This assay quantitatively assesses the activation of the NOD2 pathway by measuring the activity of a downstream reporter gene (e.g., NF-κB-driven luciferase).

1. Cell Culture and Transfection:

- Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

- Seed cells in a 96-well plate to be ~70-80% confluent on the day of transfection.

- Co-transfect cells using a suitable transfection reagent with the following plasmids:

- An expression vector for human NOD2 (or an empty vector control).

- An NF-κB-luciferase reporter plasmid.

- A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.

- Incubate for 18-24 hours to allow for protein expression.

2. Stimulation and Lysis:

- Remove the transfection medium and replace it with fresh medium containing various concentrations of the MDP derivative or control compound.

- Incubate for an additional 12-24 hours.

- Wash the cells with PBS and lyse them using a passive lysis buffer provided with the luciferase assay kit.

3. Luciferase Assay:

- Use a dual-luciferase reporter assay system to measure both firefly (NF-κB-driven) and Renilla (control) luciferase activity.

- Transfer the cell lysate to an opaque 96-well plate.

- Use a luminometer to inject the firefly luciferase substrate and measure the light output.

- Subsequently, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the second light output.

4. Data Analysis:

- Calculate the relative response by dividing the firefly luciferase reading by the Renilla luciferase reading for each well.

- Fold induction is calculated by dividing the relative response of stimulated cells by that of unstimulated control cells.

- Plot the fold induction against the compound concentration to generate a dose-response curve.

Applications in Drug Development

The profound immunostimulatory properties of MDP have made it and its synthetic derivatives attractive candidates for drug development.

-

Vaccine Adjuvants: MDP is the archetypal adjuvant that activates NOD2, enhancing both humoral and cellular immune responses to co-administered antigens. Derivatives are being developed to maximize adjuvanticity while minimizing pyrogenic (fever-inducing) side effects.

-

Cancer Immunotherapy: Liposomal formulations of MDP derivatives (e.g., Mifamurtide) are used to activate macrophages and monocytes, promoting tumoricidal activity. These agents stimulate the immune system to recognize and attack cancer cells.

-

Anti-Infective Agents: MDP analogs like Murabutide can enhance non-specific resistance to bacterial and viral infections without inducing high fever. They work by boosting the host's innate immune defenses.

The development of MDP-based drugs focuses on modifying the core structure to improve its pharmacological profile, including increasing its half-life, reducing toxicity, and targeting it to specific cell types.

References

The Activation of the NOD2 Signaling Pathway by Muramyl Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor (PRR) that plays a pivotal role in the innate immune system. It functions as a sensor for muramyl dipeptide (MDP), a conserved structural component of peptidoglycan from both Gram-positive and Gram-negative bacteria. Upon recognition of MDP, NOD2 initiates a signaling cascade that culminates in the activation of pro-inflammatory transcription factors, primarily NF-κB and AP-1, leading to the production of cytokines, chemokines, and antimicrobial peptides. This response is essential for orchestrating an effective defense against bacterial pathogens. Dysregulation of the NOD2 signaling pathway has been implicated in the pathogenesis of several inflammatory disorders, most notably Crohn's disease, making it a key target for therapeutic intervention.

This technical guide provides an in-depth overview of the core mechanisms of the NOD2 signaling pathway activated by MDP. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the signaling cascade, quantitative data, and key experimental protocols.

The Core Signaling Pathway

The NOD2 protein is characterized by a tripartite domain structure: a C-terminal leucine-rich repeat (LRR) domain responsible for ligand recognition, a central nucleotide-binding and oligomerization (NACHT) domain that mediates self-oligomerization, and two N-terminal caspase recruitment domains (CARDs) that facilitate downstream signaling interactions.

Upon entering the cytoplasm, MDP is recognized and directly bound by the LRR domain of NOD2. This binding event is thought to induce a conformational change in NOD2, relieving its auto-inhibited state. This allows for ATP to bind to the NACHT domain, triggering the oligomerization of NOD2 molecules. The oligomerized NOD2 then recruits the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), through a homotypic CARD-CARD interaction.

The recruitment of RIPK2 to the NOD2 oligomer is a critical step that leads to the formation of a signaling complex often referred to as the "nodosome". Within this complex, RIPK2 undergoes autophosphorylation and becomes a scaffold for the recruitment of various E3 ubiquitin ligases, including XIAP, cIAP1, and cIAP2. These ligases catalyze the K63-linked polyubiquitination of RIPK2.

The polyubiquitin chains on RIPK2 serve as a platform to recruit the TAK1 (TGF-β-activated kinase 1) complex, which consists of TAK1 and the regulatory subunits TAB1, TAB2, or TAB3. This leads to the activation of TAK1, which in turn phosphorylates and activates two major downstream pathways:

-

The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The activated IKK complex then phosphorylates the inhibitory IκBα protein, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (typically a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.

-

The MAPK Pathway: TAK1 also activates the Mitogen-Activated Protein Kinase (MAPK) cascades, primarily leading to the phosphorylation and activation of p38 and JNK. Activated p38 and JNK then phosphorylate and activate various transcription factors, including AP-1 (a heterodimer of c-Jun and c-Fos), which cooperate with NF-κB to drive the expression of inflammatory mediators.

The concerted activation of the NF-κB and MAPK pathways results in a robust inflammatory response characterized by the secretion of cytokines such as TNF-α, IL-1β, and IL-6, as well as various chemokines that recruit immune cells to the site of infection.

Quantitative Data

The following tables summarize key quantitative parameters associated with the NOD2 signaling pathway. It is important to note that many of these values can vary depending on the cell type, experimental conditions, and measurement techniques employed.

Table 1: Ligand Binding and Receptor Characteristics

| Parameter | Value | Cell Type/System | Reference |

| MDP-NOD2 Binding Affinity (Kd) | ~51-212 nM | Purified human NOD2 / LRR domain | [1] |

| Minimal MDP Concentration for NF-κB Activation | 1-10 µg/mL | Human platelets | [2] |

| NOD2 Protein Molecular Weight | ~110 kDa | Human | [3][4] |

Table 2: Downstream Signaling Events

| Parameter | Value | Cell Type/System | Reference |

| Time to Peak NF-κB Activation | ~60 minutes | Murine CD4+ T cells | [5] |

| Time to RIPK2 Polyubiquitination | Detected as early as 1 hour | HEK293 cells | |

| Time to Peak p38 Phosphorylation | Biphasic: 5 min and 60 min | Cytokine-stimulated CD4 memory cells | |

| RIPK2 Autophosphorylation Site | Ser176 | Human | |

| Key RIPK2 Ubiquitination Site | Lys209 (K63-linked) | Human |

Note: Specific kinetic parameters (Km, kcat) for RIPK2 and TAK1, as well as absolute cellular concentrations of NOD2 pathway proteins, are not consistently reported in the literature and are subject to significant variability depending on the cellular context and activation state.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the NOD2 signaling pathway.

Co-Immunoprecipitation (Co-IP) of NOD2 and RIPK2

This protocol is designed to demonstrate the interaction between NOD2 and RIPK2 following MDP stimulation.

Materials:

-

Cell Lines: HEK293T cells transiently or stably expressing tagged versions of NOD2 (e.g., FLAG-NOD2) and RIPK2 (e.g., HA-RIPK2).

-

Reagents: this compound (MDP), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS), Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors), Protein A/G agarose beads, anti-FLAG antibody, anti-HA antibody, appropriate secondary antibodies.

Procedure:

-

Cell Culture and Stimulation:

-

Plate HEK293T cells expressing tagged NOD2 and RIPK2 and grow to 70-80% confluency.

-

Stimulate cells with MDP (e.g., 10 µg/mL) for the desired time (e.g., 1-2 hours). Include an unstimulated control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer to the plate and incubate on ice for 20 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Pre-clearing:

-

Transfer the supernatant to a new tube.

-

Add Protein A/G agarose beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-FLAG for NOD2) to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G agarose beads and incubate with rotation for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three to five times with ice-cold Co-IP Lysis Buffer.

-

-

Elution and Western Blotting:

-

Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-HA for RIPK2).

-

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB pathway in response to MDP stimulation.

Materials:

-

Cell Lines: HEK293T cells.

-

Plasmids: NOD2 expression vector, NF-κB firefly luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

-

Reagents: DMEM, FBS, Penicillin-Streptomycin, MDP, transfection reagent (e.g., Lipofectamine), Dual-Luciferase Reporter Assay System, 96-well white-walled plates.

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the NOD2 expression plasmid, the NF-κB firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

-

Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of MDP. Include an unstimulated control.

-

-

Incubation:

-

Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using Passive Lysis Buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the MDP-stimulated samples by that of the unstimulated control.

-

Western Blot Analysis of MAPK Phosphorylation

This protocol is used to detect the activation of MAPK signaling pathways (p38 and JNK) by assessing their phosphorylation status.

Materials:

-

Cell Lines: THP-1 monocytes differentiated into macrophages, or other relevant cell types.

-

Reagents: MDP, RPMI-1640 medium, FBS, Penicillin-Streptomycin, PBS, RIPA buffer supplemented with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, primary antibodies against phospho-p38, phospho-JNK, total p38, total JNK, and a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibodies, ECL Western blotting substrate.

Procedure:

-

Cell Culture and Stimulation:

-

Culture and differentiate THP-1 cells into macrophages.

-

Stimulate the cells with MDP (e.g., 10 µg/mL) for a time course (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of p38 and JNK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total p38, total JNK, and a loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

The activation of the NOD2 signaling pathway by this compound is a fundamental process in the innate immune response to bacterial infections. A thorough understanding of this pathway, from ligand recognition to the downstream activation of transcription factors, is crucial for the development of novel therapeutics for inflammatory diseases. This technical guide has provided a detailed overview of the core signaling events, a compilation of available quantitative data, and comprehensive protocols for key experimental approaches. By utilizing this information, researchers and drug development professionals can further investigate the intricacies of NOD2 signaling and explore its potential as a therapeutic target.

References

- 1. pax-db.org [pax-db.org]

- 2. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue expression of NOD2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. NOD2 and inflammation: current insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nod2 Activates NF-kB in CD4+ T Cells but Its Expression Is Dispensable for T Cell-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Muramyl Dipeptide (MDP) as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Muramyl Dipeptide (MDP) as a key Pathogen-Associated Molecular Pattern (PAMP). It details its recognition by the innate immune system, the subsequent signaling cascades, and its implications in immunology and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of MDP's role in innate immunity.

Introduction to this compound (MDP)

This compound (MDP) is the minimal bioactive peptidoglycan motif common to almost all Gram-positive and Gram-negative bacteria.[1][2][3][4] It is a component of the bacterial cell wall that is released during bacterial growth and division.[5] As a PAMP, MDP is recognized by the host's innate immune system, triggering a cascade of events that lead to an inflammatory response aimed at eliminating the invading pathogen. The primary intracellular receptor for MDP is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).

The recognition of MDP by NOD2 is crucial for initiating a proper immune response to bacterial infections. Dysregulation of this pathway has been implicated in various inflammatory conditions, including Crohn's disease, highlighting its importance in maintaining immune homeostasis. Furthermore, the potent immunostimulatory properties of MDP have led to its investigation as a vaccine adjuvant and in cancer therapy.

Recognition of MDP by NOD2

The innate immune system relies on a class of receptors known as Pattern Recognition Receptors (PRRs) to detect PAMPs. NOD2 is a cytosolic PRR that specifically recognizes MDP. Biochemical evidence has demonstrated a direct, high-affinity interaction between NOD2 and MDP. The leucine-rich repeat (LRR) domain of NOD2 is the proposed site for this interaction.

The binding of MDP to the LRR domain of NOD2 induces a conformational change in the protein, leading to its activation and the initiation of downstream signaling. The stereochemistry of MDP is important for its recognition by NOD2, with the L-D isomer being the biologically active form.

Quantitative Data: MDP-NOD2 Interaction and Cellular Responses

The interaction between MDP and NOD2, as well as the subsequent cellular responses, can be quantified. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) of NOD2 for MDP | |||

| MDP-(D) isomer | 51 ± 18 nM | Surface Plasmon Resonance (SPR) | |

| MDP-(L) isomer | 150 ± 24 nM | Surface Plasmon Resonance (SPR) | |

| Cellular Activation by MDP Isomers | |||

| MDP-(D) isomer | Activates NF-κB at low concentrations | NF-κB Luciferase Reporter Assay | |

| MDP-(L) isomer | Activates NF-κB at higher concentrations | NF-κB Luciferase Reporter Assay | |

| Effect of M. leprae MDP on NOD2 Activation | |||

| Amidated M. leprae MDP (0.01 µg/ml) | More potent NOD2 activator | HEK NOD2 Reporter Cell Line | |

| Amidated M. leprae MDP (0.1 µg/ml) | More potent NOD2 activator | HEK NOD2 Reporter Cell Line | |

| Amidated M. leprae MDP (1 µg/ml) | No significant difference from non-amidated form | HEK NOD2 Reporter Cell Line |

| Cytokine | Cell Type | MDP Concentration | Response | Reference |

| TNF-α, IL-1β, IL-6 | Human Monocyte-Derived DCs | Not specified | Pre-stimulation with MDP reduces cytokine response to TLR ligands | |

| TNF-α | RAW264.7 cells | 100 µg/ml | Pre-treatment with MDP inhibits subsequent MDP-induced TNF-α release | |

| IFN-γ, TNF-α, IL-2 | Splenocytes from TCR-Tg mice | 10 µg/ml | Synergistically increases antigen-specific cytokine production with G1 domain of PG | |

| IL-17 | Splenocytes from TCR-Tg mice | 10 µg/ml | No significant alteration of G1-induced production |

Signaling Pathways Activated by MDP

Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of downstream signaling molecules. This initiates a signaling cascade that culminates in the activation of transcription factors and the production of pro-inflammatory mediators.

The primary signaling pathway activated by NOD2 involves the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). This interaction is mediated by the CARD domains of both proteins. The formation of the NOD2-RIPK2 complex, often referred to as the "nodosome," is a critical step in signal transduction.

Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit other signaling components, including the TAK1-TAB2-TAB3 complex and the IKK complex (IKKα, IKKβ, and NEMO/IKKγ). This leads to the activation of the NF-κB and MAPK pathways.

References

- 1. invivogen.com [invivogen.com]

- 2. This compound responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The pathways and mechanisms of this compound transcellular transport mediated by PepT1 in enterogenous infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Effects of Muramyl Dipeptide Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal bioactive peptidoglycan motif common to all bacteria, both Gram-positive and Gram-negative.[1] As a key pathogen-associated molecular pattern (PAMP), MDP is a potent activator of the innate immune system. Its recognition by host cells triggers a cascade of downstream signaling events, culminating in a diverse array of cellular responses. This technical guide provides a comprehensive overview of the downstream effects of MDP stimulation, with a focus on the core signaling pathways, quantitative cellular responses, and detailed experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, infectious diseases, and pharmacology.

Core Signaling Pathways Activated by this compound

MDP is primarily recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[1][2] Upon binding to the leucine-rich repeat (LRR) domain of NOD2 in the cytosol, a series of conformational changes are initiated, leading to the activation of two major downstream signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

NOD2-Mediated NF-κB Activation

The activation of the NF-κB pathway is a central event in the cellular response to MDP. Following MDP binding, NOD2 oligomerizes and recruits the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD interactions. This leads to the ubiquitination of NEMO (NF-κB essential modulator), a component of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the NF-κB transcription factor, typically a heterodimer of p65 (RelA) and p50, allowing it to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of tumoricidal macrophages and production of cytokines by synthetic this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - this compound activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]

The Role of Muramyl Dipeptide in Crohn's Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crohn's disease (CD) is a chronic inflammatory bowel disease (IBD) characterized by a dysregulated immune response to gut microbiota in genetically susceptible individuals.[1][2] A key molecule implicated in this pathogenesis is muramyl dipeptide (MDP), a component of bacterial peptidoglycan found in both Gram-positive and Gram-negative bacteria.[1][3][4] MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). Genetic variants in the NOD2 gene are the strongest genetic risk factors for CD, highlighting the critical role of the MDP-NOD2 signaling axis in maintaining intestinal homeostasis. This technical guide provides an in-depth examination of the molecular pathways, cellular responses, and experimental methodologies central to understanding MDP's role in CD. It is intended to serve as a comprehensive resource for researchers and professionals engaged in IBD research and therapeutic development.

This compound and its Receptor NOD2

This compound (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal bioactive motif of peptidoglycan, a major component of bacterial cell walls. As a pathogen-associated molecular pattern (PAMP), it is a potent stimulator of the innate immune system. The primary intracellular sensor for MDP is NOD2, a member of the NOD-like receptor (NLR) family.

The NOD2 protein is predominantly expressed in immune cells, including macrophages, dendritic cells (DCs), and lymphocytes, as well as in intestinal epithelial cells, with the highest expression found in Paneth cells of the terminal ileum. The structure of NOD2 consists of two N-terminal caspase recruitment domains (CARDs), a central nucleotide-binding domain (NBD), and a C-terminal leucine-rich repeat (LRR) region, which is responsible for MDP recognition.

The MDP-NOD2 Signaling Pathway

Upon binding of cytosolic MDP, NOD2 undergoes a conformational change, leading to its self-oligomerization. This activation allows the CARD domains of NOD2 to recruit the serine-threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction. The formation of this "nodosome" complex is the central event that initiates downstream signaling cascades.

NF-κB and MAPK Activation

The NOD2:RIPK2 complex triggers the activation of the transcription factor Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK. This leads to the transcription of a wide range of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for bacterial clearance and mounting an effective innate immune response.

Crosstalk with Autophagy and Inflammasomes

Beyond NF-κB, NOD2 signaling intersects with other critical cellular processes:

-

Autophagy: NOD2 can interact with ATG16L1, a key protein in the autophagy pathway. This interaction is crucial for targeting intracellular bacteria for degradation through a process known as xenophagy.

-

Inflammasomes: MDP can induce the activation of the NLRP1 and NLRP3 inflammasomes, multi-protein complexes that lead to the cleavage of caspase-1 and the subsequent maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.

Dysregulation in Crohn's Disease

In individuals with CD-associated NOD2 mutations (e.g., R702W, G908R, and 1007fs), the response to MDP is impaired. These are considered loss-of-function mutations, leading to several downstream consequences that contribute to the disease's pathogenesis:

-

Impaired Bacterial Clearance: Defective NOD2 signaling leads to reduced production of antimicrobial peptides, particularly α-defensins by Paneth cells. This compromises the control of the gut microbiota, allowing for increased bacterial translocation across the epithelial barrier.

-

Altered Cytokine Response: While canonical NF-κB activation is reduced, the dysfunctional NOD2 response can lead to a compensatory, hyper-inflammatory state. This is partly due to dysregulated crosstalk with Toll-like receptors (TLRs). For instance, in the absence of proper NOD2 signaling, TLR2 responses can become exaggerated, leading to excessive Th1/Th17 cell-mediated inflammation.

-

Defective Autophagy: Mutations in NOD2 can disrupt its interaction with ATG16L1, impairing the autophagic clearance of bacteria and contributing to persistent inflammation.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of MDP stimulation on various cell types and in animal models, comparing healthy controls with Crohn's disease patients or models.

Table 1: Cytokine Production by Human PBMCs in Response to MDP

| Cytokine | Stimulus | Healthy Control Response | Crohn's Disease (with NOD2 mutations) Response | Reference |

| TNF-α | MDP + TLR9 agonist | 2- to 3-fold enhancement | No enhancement | |

| IL-8 | MDP + TLR9 agonist | 2- to 3-fold enhancement | No enhancement | |

| TNF-α | MDP | Increased secretion | Reduced secretion | |

| IL-6 | MDP | Increased secretion | Reduced secretion | |

| IL-10 | MDP + LPS | Increased secretion | Decreased secretion | |

| IL-23 | MDP + LPS + R848 | Increased secretion | Decreased secretion |

Table 2: Paneth Cell α-Defensin Expression

| Marker | Condition | Observation | Reference |

| α-defensins | CD patients with NOD2 mutations | Markedly reduced levels | |

| Crp mRNA (mouse α-defensin) | Nod2 knockout mice | Reduced mRNA expression | |

| Crp1 & Crp4 mRNA | Ileum vs. Duodenum/Jejunum (WT mice) | 4 to 50 times higher in ileum |

Table 3: Murine Colitis Model (DSS-induced) Outcomes

| Parameter | Treatment | Observation | Reference |

| Body Weight | 3% DSS for 10 days | >20% decrease from initial weight | |

| Colon Length | DSS treatment | Significant shortening compared to controls | |

| Colon Weight/Length Ratio | DSS treatment | Significant increase compared to controls |

Key Experimental Protocols

Protocol: In Vitro Stimulation of Human PBMCs with MDP

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized whole blood from healthy donors and CD patients using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum. Seed the cells in 96-well plates at a concentration of 5 x 10^5 cells per well.

-

Stimulation: Prepare a stock solution of MDP in sterile PBS. Add MDP to the cell cultures to a final concentration of 10 µg/mL. For co-stimulation experiments, add other ligands such as LPS (1 ng/mL) simultaneously.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatants. Store at -80°C until analysis.

-

Cytokine Measurement: Quantify cytokine concentrations (e.g., TNF-α, IL-6, IL-8) in the supernatants using commercial ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.

Protocol: NOD2-dependent NF-κB Reporter Assay

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect cells in a 24-well plate using a suitable transfection reagent (e.g., FuGENE 6) with three plasmids:

-

An expression plasmid for human NOD2 (e.g., pcDNA3-NOD2).

-

An NF-κB luciferase reporter plasmid (e.g., pBxIV-luc).

-

A control plasmid for normalization (e.g., pEF-BOS-gal expressing β-galactosidase).

-

-

Stimulation: 8-24 hours post-transfection, replace the medium and stimulate the cells with MDP at various concentrations (e.g., 100 ng/mL) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a reporter lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Normalization: Measure β-galactosidase activity in the same lysates to normalize the luciferase readings for transfection efficiency. Calculate the relative NF-κB activation as the ratio of luciferase to β-galactosidase activity.

Protocol: Immunoblotting for RIPK2 Phosphorylation

-

Cell Culture and Stimulation: Plate cells (e.g., HT-29 or NOD2-expressing HEK293 cells) and grow to confluency. Stimulate the cells with MDP (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Immunoprecipitation (Optional): To enrich for RIPK2, incubate 500 µg of protein lysate with an anti-RIPK2 antibody overnight at 4°C, followed by incubation with Protein A/G beads.

-

SDS-PAGE and Western Blotting: Separate 20-50 µg of total protein lysate (or the entire immunoprecipitate) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a primary antibody against phosphorylated RIPK2 (e.g., anti-phospho-Ser176). Subsequently, probe with a secondary HRP-conjugated antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane for total RIPK2 and a loading control (e.g., tubulin or actin) to ensure equal loading.

Protocol: DSS-Induced Colitis Mouse Model

-

Animal Housing: House C57BL/6 mice (8-10 weeks old) under specific pathogen-free conditions.

-

Colitis Induction: To induce acute colitis, dissolve dextran sulfate sodium (DSS, MW 36-50 kDa) in the drinking water to a final concentration of 2.5-5%. Provide this solution to the mice ad libitum for 5-7 consecutive days. Control mice receive regular drinking water.

-

MDP Treatment (Optional): For therapeutic or prophylactic studies, administer MDP to mice via intraperitoneal or oral gavage at a specified dose and schedule before, during, or after DSS administration.

-

Monitoring: Monitor the mice daily for:

-

Body Weight: Record the weight of each mouse. A loss of >20% is a critical endpoint.

-

Disease Activity Index (DAI): Score stool consistency (0-4) and the presence of blood in the stool (0-4).

-

-

Sample Collection: At the end of the experiment (e.g., day 7-10), euthanize the mice.

-

Endpoint Analysis:

-

Measure the length of the colon from the cecum to the anus.

-

Fix a portion of the colon in 10% formalin for histological analysis (H&E staining) to score inflammation and tissue damage.

-

Use another portion for cytokine analysis (e.g., by culturing colon explants or isolating lamina propria cells).

-

Conclusion and Future Directions

The MDP-NOD2 signaling axis is a cornerstone of intestinal innate immunity, and its dysregulation is a central element in the pathogenesis of Crohn's disease. Loss-of-function mutations in NOD2 impair the host's ability to sense and control gut microbiota, leading to a cascade of events that culminates in chronic intestinal inflammation. The experimental protocols and quantitative data presented in this guide provide a framework for investigating these complex interactions.

Future research should focus on leveraging this knowledge for therapeutic benefit. Strategies aimed at restoring or modulating NOD2 signaling, such as the development of specific NOD2 agonists for patients without mutations or therapies that target the downstream consequences of NOD2 dysfunction, hold promise. A deeper understanding of the interplay between NOD2, the gut microbiome, and other IBD susceptibility genes will be critical in developing personalized medicine approaches for patients with Crohn's disease.

References

- 1. Modulation of this compound stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound responsive pathways in Crohn's disease: from NOD2 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nod2 is a general sensor of peptidoglycan through this compound (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Properties of Muramyl Dipeptide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Muramyl dipeptide (MDP), chemically N-acetylmuramyl-L-alanyl-D-isoglutamine, represents the minimal essential structural unit responsible for the immunological activity of peptidoglycan (PGN), a major component of both Gram-positive and Gram-negative bacterial cell walls.[1][2][3] First identified as the active component in Freund's Complete Adjuvant, MDP is a potent immunomodulator recognized by the innate immune system.[1][2] Its ability to stimulate host defense mechanisms, including the production of cytokines and activation of various immune cells, has made it a subject of intense research for its potential therapeutic applications, ranging from vaccine adjuvants to anti-infectious and anti-tumor agents.

This guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and key experimental protocols associated with the study of MDP's immunomodulatory properties.

Mechanism of Action: The NOD2 Signaling Pathway

The immunomodulatory effects of MDP are primarily mediated through its specific recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). NOD2 belongs to the NLR (NOD-Like Receptor) family of proteins that play a critical role in the innate immune response to bacterial components. The recognition of MDP by the leucine-rich repeat (LRR) domain of NOD2 initiates a conformational change, leading to receptor oligomerization and the recruitment of downstream signaling molecules.

The core signaling cascade initiated by MDP-NOD2 interaction is as follows:

-

Receptor-Ligand Binding: MDP enters the cell cytoplasm and binds to the LRR domain of NOD2.

-

RIPK2 Recruitment: Upon activation, NOD2 recruits the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction. This step is essential for all subsequent downstream signaling.

-

TAK1 Activation: The NOD2-RIPK2 complex facilitates the recruitment and activation of TGF-β-activated kinase 1 (TAK1).

-